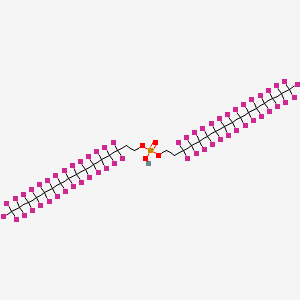![molecular formula C20H18N2 B13406882 N-[(5-methylpyridin-3-yl)methyl]-1,1-diphenylmethanimine](/img/structure/B13406882.png)
N-[(5-methylpyridin-3-yl)methyl]-1,1-diphenylmethanimine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(DIPHENYLMETHYLENE)-N-[(5-METHYLPYRIDIN-3-YL)METHYL]AMINE is a synthetic organic compound that belongs to the class of imines This compound is characterized by the presence of a diphenylmethylene group and a 5-methylpyridin-3-ylmethyl group attached to an amine
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(DIPHENYLMETHYLENE)-N-[(5-METHYLPYRIDIN-3-YL)METHYL]AMINE typically involves the condensation reaction between a benzophenone derivative and a pyridine derivative in the presence of an amine. The reaction conditions may include:
- Solvent: Common solvents used include ethanol, methanol, or dichloromethane.
- Catalyst: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide.
- Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, optimizing reaction conditions to maximize yield and purity. The use of automated systems and advanced purification techniques such as recrystallization or chromatography would be essential.
化学反应分析
Types of Reactions
N-(DIPHENYLMETHYLENE)-N-[(5-METHYLPYRIDIN-3-YL)METHYL]AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents, or alkylating agents.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield N-oxide derivatives, while reduction could produce secondary or tertiary amines.
科学研究应用
Chemistry: Used as an intermediate in organic synthesis and as a ligand in coordination chemistry.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of N-(DIPHENYLMETHYLENE)-N-[(5-METHYLPYRIDIN-3-YL)METHYL]AMINE would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
相似化合物的比较
Similar Compounds
- N-(DIPHENYLMETHYLENE)-N-[(4-METHYLPYRIDIN-3-YL)METHYL]AMINE
- N-(DIPHENYLMETHYLENE)-N-[(6-METHYLPYRIDIN-3-YL)METHYL]AMINE
- N-(DIPHENYLMETHYLENE)-N-[(5-ETHYLPYRIDIN-3-YL)METHYL]AMINE
Uniqueness
N-(DIPHENYLMETHYLENE)-N-[(5-METHYLPYRIDIN-3-YL)METHYL]AMINE is unique due to the specific positioning of the methyl group on the pyridine ring, which can influence its chemical reactivity and interaction with biological targets. This structural feature may confer distinct properties compared to its analogs.
属性
分子式 |
C20H18N2 |
|---|---|
分子量 |
286.4 g/mol |
IUPAC 名称 |
N-[(5-methylpyridin-3-yl)methyl]-1,1-diphenylmethanimine |
InChI |
InChI=1S/C20H18N2/c1-16-12-17(14-21-13-16)15-22-20(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-14H,15H2,1H3 |
InChI 键 |
OLHGFKBDIWJREB-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CN=C1)CN=C(C2=CC=CC=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


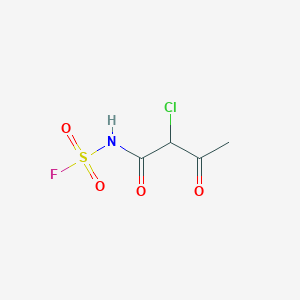

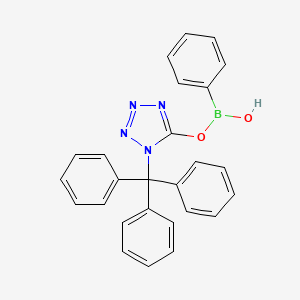
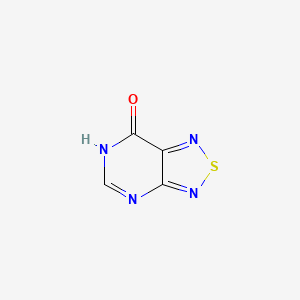

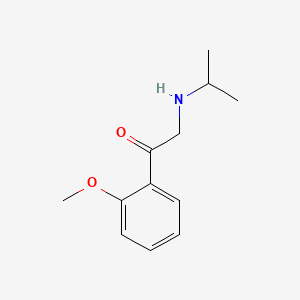
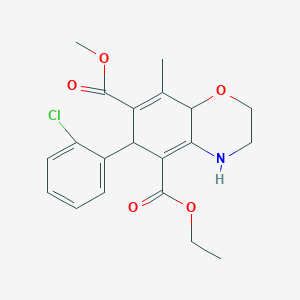
![2-Methyl-5-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine](/img/structure/B13406838.png)
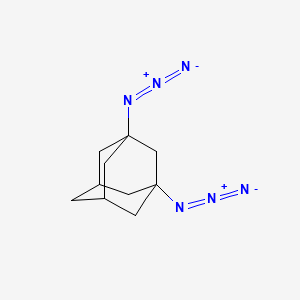
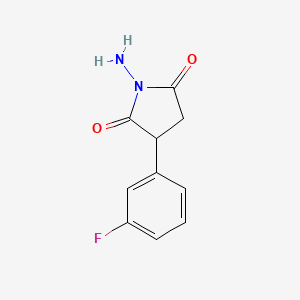
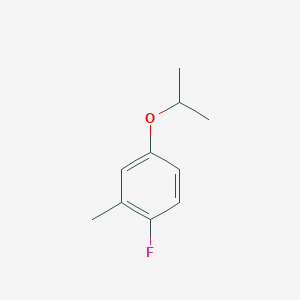
![4a-[[4-(2-ethoxy-2-phenylethyl)piperazin-1-yl]methyl]-8-fluoro-2,3,4,9b-tetrahydro-1H-dibenzofuran-4-ol;dihydrochloride](/img/structure/B13406861.png)
![Ethyl 3-amino-6-fluoro-9-methyl-4-oxo-4,9-dihydrothieno[2,3-b]quinoline-2-carboxylate](/img/structure/B13406865.png)
